Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 298.22 g/mol. It is characterized by a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring that bears a carboxylate functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. It is often utilized in research laboratories for its unique structural properties and reactivity.
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The trifluoromethoxy group enhances its lipophilicity and potential pharmacological properties.
The synthesis of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate typically involves several key steps:
The reaction conditions typically require careful control of temperature and pressure, along with specific reagents tailored to facilitate each step of the synthesis.
The molecular structure of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate can be represented as follows:
The compound has specific data points relevant for its characterization:
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, while the pyrimidine ring may engage in hydrogen bonding and π-π interactions, stabilizing its binding .
The chemical properties include:
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate has several scientific applications:
The trifluoromethoxy (–OCF₃) group is a critical pharmacophore in modern drug design, distinguished by its unique physicochemical properties. Its strong electron-withdrawing nature (Hammett constant σₚ = 0.35) significantly alters aromatic ring electronics, while its high lipophilicity (π = 1.04) enhances membrane permeability. Compared to methoxy (–OCH₃) or chloro substituents, the trifluoromethoxy group demonstrates superior metabolic stability due to the strength of its carbon-fluorine bonds (bond dissociation energy ≈ 116 kcal/mol), reducing susceptibility to oxidative degradation by cytochrome P450 enzymes. This combination of properties makes it invaluable for optimizing pharmacokinetic profiles of drug candidates [1] [3].
Table 1: Physicochemical Properties of Common Aromatic Substituents
Substituent | Hammett Constant (σₚ) | Lipophilicity (π) | Metabolic Half-Life (in vitro) |
---|---|---|---|
–OCH₃ | -0.27 | -0.02 | < 30 minutes |
–Cl | 0.23 | 0.71 | ~2 hours |
–CF₃ | 0.54 | 0.88 | > 8 hours |
–OCF₃ | 0.35 | 1.04 | > 12 hours |
Current research has identified the trifluoromethoxy group in 19 United States Food and Drug Administration-approved drugs over the past two decades, spanning therapeutic areas from oncology (e.g., Alpelisib) to neurology (e.g., Ubrogepant). Its incorporation often enhances target binding through halogen bonding interactions and hydrophobic contacts with protein subpockets. Synthetic accessibility remains challenging due to the limited reactivity of conventional trifluoromethoxylating reagents, with direct methods requiring specialized agents like trifluoromethyl hypofluorite (CF₃OF) or transition-metal-mediated processes [1] [3] [10].
Pyrimidine carboxylates serve as versatile scaffolds in medicinal chemistry due to their balanced physicochemical properties and synthetic flexibility. The pyrimidine ring provides multiple hydrogen-bonding sites (N1, N3, C2=O) that mimic endogenous purines and pyrimidines, facilitating target engagement with kinases, receptors, and enzymes. Methyl ester functionalization at the 2-position enables facile derivatization through hydrolysis, amidation, or transesterification reactions, making these compounds pivotal intermediates in structure-activity relationship studies [4] [6].
Table 2: Synthetic Transformations of Pyrimidine-2-carboxylates
Reaction Type | Reagents/Conditions | Application Scope |
---|---|---|
Hydrolysis | LiOH/H₂O, THF; 0°C to 25°C | Carboxylic acid precursors |
Amidation | HATU/DIPEA, DMF; 25°C | Amide library synthesis |
Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O; 80°C | Biaryl diversification |
Nucleophilic Substitution | R-NH₂, iPrOH; Δ | Amino-substituted pyrimidines |
Notably, pyrimidine carboxylates exhibit optimal molecular weight (< 250 Da) and polar surface area (≈ 50 Ų) for central nervous system penetration, while their moderate log P values (1.5–2.5) balance solubility and permeability. These attributes have led to their incorporation in bioactive molecules, including protein kinase inhibitors, antimicrobial agents, and antiviral compounds. The scaffold’s bioisosteric equivalence to phenyl rings further expands its utility, as evidenced by pyrimidine-based analogs of marketed drugs showing improved potency and selectivity [4] [6].
The convergence of trifluoromethoxy aromatics and pyrimidine carboxylates represents a strategic advancement in heterocyclic chemistry. Early synthetic routes to trifluoromethoxy arenes relied on Swarts fluorination (AgF/CHBr₃), Ullmann couplings, or electrophilic trifluoromethylation, which suffered from harsh conditions and limited functional group tolerance. Modern methods like deoxytrifluoromethylation of cyclohexanones have emerged, where Ruppert-Prakash reagent (TMSCF₃) addition followed by aromatization (DDQ/PTSA) enables access to complex trifluoromethyl arenes. However, regioselectivity in polysubstituted systems remains problematic [10].
For pyrimidine carboxylates, traditional syntheses involved Biginelli condensations or Pd-catalyzed cross-couplings. While Suzuki-Miyaura reactions efficiently construct 4-arylpyrimidines, electron-deficient trifluoromethoxy-substituted phenylboronic acids exhibit reduced reactivity, often requiring optimized catalysts like Pd(dppf)Cl₂. Current limitations include:
Methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate embodies this strategic integration, serving as a multifunctional intermediate for kinase inhibitors and antimicrobial agents. Its synthesis addresses key challenges in regioselective trifluoromethoxylation and ester-directed functionalization, positioning it as a model compound for advancing drug discovery methodologies [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7